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Compound of Interest

4-Isopropoxy-3-
Compound Name: _ ) )
(trifluoromethyl)benzoic acid

cat. No.: B1322539

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 220003-24-7 (Note: The primary and more consistently referenced CAS Number
for this compound is 213598-16-4)

Introduction

4-1sopropoxy-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. The
presence of both an isopropoxy group and a trifluoromethyl group on the benzoic acid scaffold
suggests its potential utility as a building block in medicinal chemistry and materials science.
The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance
properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The
isopropoxy group can further influence the molecule's steric and electronic properties,
potentially impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a
comprehensive overview of the available technical data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-lsopropoxy-3-
(trifluoromethyl)benzoic acid is presented in the table below. While some data points are
readily available from chemical suppliers, others, such as a definitive melting point and detailed
solubility, are not consistently reported in the public domain.
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Property Value Source
Molecular Formula C11H11F303 N/A
Molecular Weight 248.20 g/mol N/A
CAS Number 213598-16-4 N/A
Appearance White to off-white solid N/A
Flash Point 142.7 °C N/A
Melting Point Not consistently reported N/A
Boiling Point Not available N/A
Soluble in polar organic
Solubility solvents like DMSO and N/A
methanol.
pKa Not available N/A
Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Isopropoxy-3-

(trifluoromethyl)benzoic acid is not readily available in peer-reviewed literature, a plausible

synthetic route can be conceptualized based on standard organic chemistry reactions. A likely

precursor would be a suitably substituted phenol, which would undergo etherification followed

by oxidation or carboxylation.

A potential synthetic pathway is the Williamson ether synthesis starting from 4-hydroxy-3-

(trifluoromethyl)benzoic acid or its corresponding ester, followed by hydrolysis if an ester is

used.
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Starting Materials

Reaction Intermediate Final Product

Isopropyl bromide or iodide

—l-{ Methyl 4-isopropoxy-3-(tifiuoromethyl)benzoate }»

Hydrolysis
(€.9., NaOH, H:0/MeOH, Reflux)

Methyl 4-hydroxy-3-(rifiuoromethyl)benzoate

Click to download full resolution via product page

Plausible synthetic workflow for 4-Isopropoxy-3-(trifluoromethyl)benzoic acid.

General Experimental Protocol (Hypothetical)

Materials:

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
e |Isopropyl bromide

e Potassium carbonate (anhydrous)

o Acetone (anhydrous)

e Sodium hydroxide

e Methanol

o Water

e Hydrochloric acid

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate
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Step 1: Synthesis of Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate

e To a solution of methyl 4-hydroxy-3-(trifluoromethyl)benzoate in anhydrous acetone, add
anhydrous potassium carbonate.

o Add isopropyl bromide to the mixture.

o Reflux the reaction mixture for several hours, monitoring the progress by thin-layer
chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and filter off the inorganic
salts.

o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in ethyl acetate and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude ester.

 Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 4-lsopropoxy-3-(trifluoromethyl)benzoic acid

» Dissolve the purified methyl 4-isopropoxy-3-(trifluoromethyl)benzoate in a mixture of
methanol and water.

e Add sodium hydroxide and reflux the mixture for several hours, monitoring by TLC.

» After completion, cool the reaction mixture and remove the methanol under reduced
pressure.

» Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexane) to
remove any unreacted ester.

 Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
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« Filter the solid, wash with cold water, and dry under vacuum to obtain 4-isopropoxy-3-
(trifluoromethyl)benzoic acid.

Spectroscopic Data

Specific spectroscopic data for 4-lsopropoxy-3-(trifluoromethyl)benzoic acid is not widely
published. However, based on its structure, the following characteristic signals can be
predicted:

IH NMR:

Aromatic protons in the region of 7-8 ppm, showing splitting patterns consistent with a 1,2,4-
trisubstituted benzene ring.

A septet for the methine proton of the isopropoxy group around 4.5-5.0 ppm.

A doublet for the methyl protons of the isopropoxy group around 1.3-1.5 ppm.

A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

13C NMR:

Aromatic carbons in the region of 110-160 ppm. The carbon attached to the trifluoromethyl
group will appear as a quartet due to C-F coupling.

A carbonyl carbon from the carboxylic acid group around 165-175 ppm.

A methine carbon of the isopropoxy group around 70-75 ppm.

Methyl carbons of the isopropoxy group around 20-25 ppm.

The trifluoromethyl carbon, which will show a characteristic quartet.
Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak [M]* or [M-H]~ depending
on the ionization method. Fragmentation would likely involve the loss of the isopropoxy group,
the carboxylic acid group, and potentially cleavage of the trifluoromethyl group.
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Biological Activity and Applications

Currently, there is no publicly available information on the biological activity or specific
applications of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid in drug discovery or other
research areas. However, the structural motifs present in the molecule are of significant interest

to medicinal chemists.

The trifluoromethyl group is a well-established bioisostere for a methyl group and can
significantly enhance a molecule's metabolic stability and binding affinity. Benzoic acid
derivatives are a common scaffold in drug design, and the isopropoxy group can be used to

modulate lipophilicity and steric interactions.

Given these features, 4-Isopropoxy-3-(trifluoromethyl)benzoic acid could serve as a
valuable starting material for the synthesis of novel compounds for screening in various

therapeutic areas.
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4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Chemical Modification
(e.g., Amide coupling, Esterification)

Library of Novel Compounds

'
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'

Identification of 'Hit' Compounds

'

Lead Optimization

Drug Candidate
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Logical workflow for the use of the title compound in drug discovery.

Safety Information

Based on available safety data sheets from chemical suppliers, 4-lsopropoxy-3-
(trifluoromethyl)benzoic acid is classified with the following hazard statements:

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1322539?utm_src=pdf-body-img
https://www.benchchem.com/product/b1322539?utm_src=pdf-body
https://www.benchchem.com/product/b1322539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment
(gloves, safety glasses, lab coat), should be followed when handling this compound. Work
should be conducted in a well-ventilated fume hood.

Conclusion

4-1sopropoxy-3-(trifluoromethyl)benzoic acid is a chemical compound with potential
applications in research and development, particularly in the synthesis of novel molecules for
drug discovery. While detailed physicochemical and biological data are currently limited in the
public domain, its structural features make it an interesting building block for medicinal
chemists. Further research is needed to fully characterize its properties and explore its
potential applications.

 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Isopropoxy-3-
(trifluoromethyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322539#4-isopropoxy-3-trifluoromethyl-benzoic-
acid-cas-number-220003-24-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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